molecular formula C14H12N2O7S B14634220 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene CAS No. 56948-14-2

1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene

Cat. No.: B14634220
CAS No.: 56948-14-2
M. Wt: 352.32 g/mol
InChI Key: QRZSIKJDWCFATN-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene is an organic compound with a complex structure that includes nitro, methoxy, and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include nitration, sulfoxidation, and methoxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Strong nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sul

Properties

CAS No.

56948-14-2

Molecular Formula

C14H12N2O7S

Molecular Weight

352.32 g/mol

IUPAC Name

1,2-dimethoxy-4-nitro-5-(4-nitrophenyl)sulfinylbenzene

InChI

InChI=1S/C14H12N2O7S/c1-22-12-7-11(16(19)20)14(8-13(12)23-2)24(21)10-5-3-9(4-6-10)15(17)18/h3-8H,1-2H3

InChI Key

QRZSIKJDWCFATN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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